[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by its piperidine ring, which is substituted with an aminoethyl group and a carbamic acid tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl group.
Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester. This is typically achieved through the reaction of the amino group with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the piperidine ring or the aminoethyl group, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural stability. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing the active amine that interacts with the target.
Comparison with Similar Compounds
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can be compared with other piperidine derivatives, such as:
N-Boc-piperidine: Similar in structure but lacks the aminoethyl group.
Piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carbamic acid tert-butyl ester.
N-Methylpiperidine: Features a methyl group instead of the aminoethyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJMURMLAJARB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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